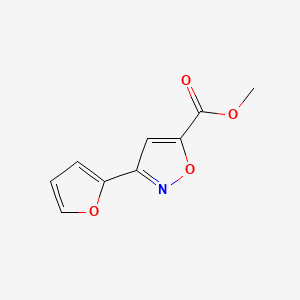

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate

Overview

Description

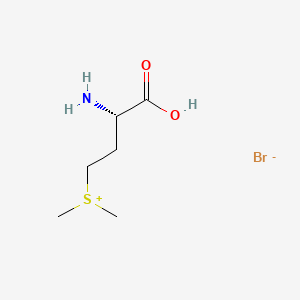

“Methyl 3-(furan-2-yl)isoxazole-5-carboxylate” is an organic compound with the molecular formula C9H7NO4 . It is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 2-furanaldehyde with sodium hydroxide to produce 2-furanmethanol, which is then reacted with isocyanate to yield the target product . Another method involves the use of a novel Wang resin-bound 2,3-dibromopropionate reagent .Molecular Structure Analysis

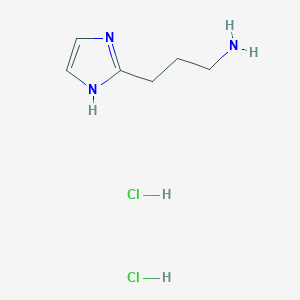

The molecular structure of “Methyl 3-(furan-2-yl)isoxazole-5-carboxylate” consists of a furan ring attached to an isoxazole ring via a carbon atom . The isoxazole ring is further substituted with a methyl ester group .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo a sequence of reactions involving the in situ generation of 2-bromoacrylate resin and nitrile oxide, regioselective 1,3-dipolar cycloaddition, and loss of hydrogen bromide .Physical And Chemical Properties Analysis

“Methyl 3-(furan-2-yl)isoxazole-5-carboxylate” is a colorless liquid or solid . It has a molecular weight of 193.16 . It is soluble in most organic solvents, such as alcohols and ethers .Scientific Research Applications

Anticancer Activity

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate exhibits promising anticancer properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Mechanistically, it may target specific signaling pathways or DNA repair processes. Further studies are needed to optimize its efficacy and explore combination therapies .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Methyl 3-(furan-2-yl)isoxazole-5-carboxylate shows anti-inflammatory potential by modulating cytokines, such as TNF-α and IL-6. Researchers are investigating its use in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Understanding its mechanism of action and optimizing dosage regimens are ongoing areas of research .

Antibacterial and Antifungal Properties

The compound exhibits activity against both Gram-positive and Gram-negative bacteria. It may disrupt bacterial cell membranes or inhibit essential enzymes. Additionally, it shows antifungal effects against Candida species. Researchers are exploring its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .

Neuroprotective Applications

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate has shown neuroprotective effects in preclinical models. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Researchers are investigating its potential in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Clinical trials are needed to validate its efficacy and safety .

Analgesic Properties

Preliminary studies suggest that the compound possesses analgesic activity. It may act through central or peripheral mechanisms, affecting pain perception pathways. Researchers are exploring its use in chronic pain management, aiming to develop safer alternatives to existing analgesics .

Cardiovascular Applications

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate has vasodilatory effects, potentially influencing blood pressure regulation. Researchers are investigating its impact on endothelial function, platelet aggregation, and atherosclerosis. Cardiovascular diseases remain a significant global health burden, and this compound offers a novel avenue for therapeutic intervention .

These applications highlight the versatility of Methyl 3-(furan-2-yl)isoxazole-5-carboxylate in various fields of research. As ongoing studies reveal more insights, its potential impact on human health continues to expand. 🌟

Safety and Hazards

Future Directions

The compound has wide applications in the pharmaceutical and pesticide industries, often used in the synthesis of biologically active compounds . The development of efficient methods for its preparation continues to be an area of interest in organic chemistry . The use of solid-phase organic synthesis (SPOS) technology is one such promising direction .

properties

IUPAC Name |

methyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-12-9(11)8-5-6(10-14-8)7-3-2-4-13-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQNXHGUQREERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263825 | |

| Record name | Methyl 3-(2-furanyl)-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33545-42-5 | |

| Record name | Methyl 3-(2-furanyl)-5-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-furanyl)-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)

![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)

![4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B3126621.png)

![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)